
3-(3-bromo-4-methoxyphenyl)-N-isopropylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-bromo-4-methoxyphenyl)-N-isopropylacrylamide” is an organic compound. It contains a bromo-methoxyphenyl group, an isopropyl group, and an acrylamide group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring (from the bromo-methoxyphenyl group) attached to an acrylamide group via a carbon-carbon bond. The phenyl ring would have bromine and methoxy substituents at the 3rd and 4th positions respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, the methoxy group, and the acrylamide group. The bromine atom could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the acrylamide group) would influence its properties .Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives in Algae
Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds similar to 3-(3-bromo-4-methoxyphenyl)-N-isopropylacrylamide, has shown that these compounds exhibit varied biological activities. The study by Zhao et al. (2004) found that certain bromophenol derivatives were inactive against human cancer cell lines and microorganisms, suggesting specific biological interactions.
Brominated Benzolactone/Lactam Reactions
Kammel et al. (2015) explored the reactions of brominated lactones and lactams with various agents. Their study, which included compounds structurally related to this compound, revealed unique reaction pathways and potential applications in synthetic chemistry (Kammel et al., 2015).
Zinc Phthalocyanine Synthesis
A 2020 study by Pişkin et al. discussed the synthesis of zinc phthalocyanine derivatives, incorporating bromo-methoxyphenyl groups similar to this compound. These compounds showed potential for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).
Bromophenols' Antibacterial Activity
A study by Xu et al. (2003) on the marine alga Rhodomela confervoides identified bromophenol derivatives, similar in structure to this compound. These compounds exhibited moderate antibacterial activity, indicating potential applications in antimicrobial research (Xu et al., 2003).
Synthesis and Anti-Estrogenic Activity
Research on dihydronaphthalene isomers, structurally related to this compound, by Jones et al. (1979), revealed potent anti-estrogenic activity, suggesting potential applications in hormone-related therapies (Jones et al., 1979).
Pyrimidine Derivatives' Synthesis
Brown and Waring (1977) explored synthetic routes to pyrimidine derivatives, involving bromo-methoxyphenyl compounds, which are structurally related to the chemical . Their research contributes to the understanding of synthetic pathways in organic chemistry (Brown & Waring, 1977).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9(2)15-13(16)7-5-10-4-6-12(17-3)11(14)8-10/h4-9H,1-3H3,(H,15,16)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNVXFXSRAXIHM-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3015325.png)
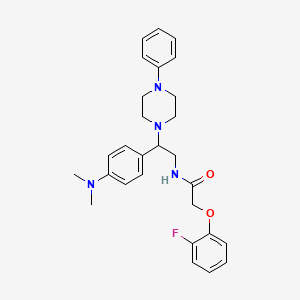
![2-[(3-Cyano-2-propenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B3015331.png)
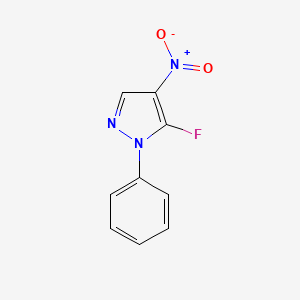
![4-[2-(Dimethylamino)ethoxy]aniline dihydrochloride](/img/structure/B3015334.png)

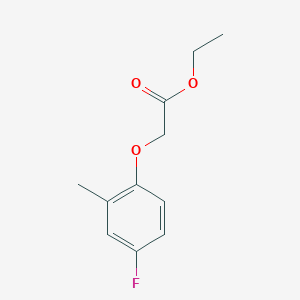
![4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3015338.png)
![N-(2,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3015339.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015340.png)
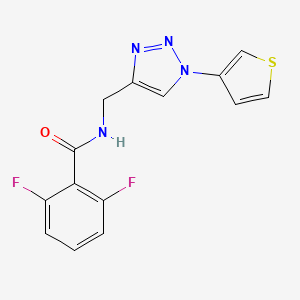
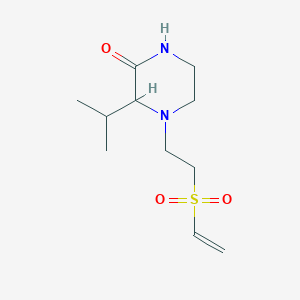
![N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3015344.png)
![3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3015345.png)
